molecular formula C19H21ClN6O B11455522 N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]acetamide

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]acetamide

Cat. No.: B11455522
M. Wt: 384.9 g/mol
InChI Key: YVULOWQZZYHWQY-UHFFFAOYSA-N
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Description

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes an indole ring, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine precursors. These precursors are then subjected to a series of reactions, including halogenation, amination, and condensation, to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and high efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and refine the compound.

Chemical Reactions Analysis

Types of Reactions: N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-[(E)-{[2-(5-Bromo-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]acetamide
  • N-[(E)-{[2-(5-Fluoro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]acetamide

Comparison: Compared to its analogs, N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]acetamide exhibits unique properties due to the presence of the chloro group This group can influence the compound’s reactivity, stability, and biological activity

Properties

Molecular Formula

C19H21ClN6O

Molecular Weight

384.9 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide

InChI

InChI=1S/C19H21ClN6O/c1-11-8-12(2)24-19(23-11)26-18(25-13(3)27)21-7-6-14-10-22-17-5-4-15(20)9-16(14)17/h4-5,8-10,22H,6-7H2,1-3H3,(H2,21,23,24,25,26,27)

InChI Key

YVULOWQZZYHWQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C)C

Origin of Product

United States

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